molecular formula C13H19N3 B8768758 Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)

Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)

Cat. No.: B8768758
M. Wt: 217.31 g/mol
InChI Key: QFYFBDXZTPGLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Chemical Reactions Analysis

Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by acting as GABA receptor agonists, which leads to the paralysis of parasites, allowing the host body to expel them . The specific molecular targets and pathways involved in its action depend on the particular application and context in which it is used.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-phenyl-N-(2-piperazin-1-ylethyl)methanimine

InChI

InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2

InChI Key

QFYFBDXZTPGLIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Aminoethyl)piperazine (24.4 g) and benzaldehyde (26.9 ml) were dissolved in toluene (250 ml), and a Dean-Stark device was attached thereto, and the mixture was heated under reflux for 3 hours. After cooled to room temperature, a part (10 ml) of the reaction mixture was removed and concentrated to give N-[2-(benzylidene)aminoethyl]piperazine (1.4 g). Di (t-butyl) dicarbonate (45 g) was added to the remainder (about 240 ml) of the reaction mixture, and the mixture was stirred overnight at room temperature. 1 N aqueous potassium hydrogen sulfate (220 ml) was added thereto, and the mixture was vigorously stirred for 5 hours at room temperature, and the aqueous layer was partitioned by adding diethyl ether. The aqueous layer was basified by adding sodium hydroxide (solid), and the organic layer was partitioned by adding chloroform, washed with water, dried, and evaporated to give the title compound (14.9 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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